molecular formula C10H5N3O2 B1265671 (3-Nitrobenzylidene)malononitrile CAS No. 2826-32-6

(3-Nitrobenzylidene)malononitrile

Cat. No.: B1265671
CAS No.: 2826-32-6
M. Wt: 199.17 g/mol
InChI Key: UQMJZLGIKHAOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrobenzylidene)malononitrile is an organic compound with the molecular formula C10H5N3O2. It is characterized by the presence of a nitro group attached to the benzylidene moiety and two cyano groups attached to the malononitrile moiety. This compound is known for its applications in various fields, including organic synthesis, material science, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. The reaction is usually carried out under mild conditions, often using a solvent like ethanol or ethyl acetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (3-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, substituted benzylidene compounds, and other functionalized organic molecules .

Scientific Research Applications

(3-Nitrobenzylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitrobenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles also plays a role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: (3-Nitrobenzylidene)malononitrile is unique due to the position of the nitro group, which influences its reactivity and makes it suitable for specific applications in organic synthesis and biological research .

Properties

IUPAC Name

2-[(3-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJZLGIKHAOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182511
Record name Malononitrile, (m-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-32-6
Record name 3-Nitrobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Nitrobenzylidene)malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Nitrobenzylidene)malononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (m-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malononitrile, (m-nitrobenzylidene)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-Nitrobenzylidene)malononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Nitrobenzylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
(3-Nitrobenzylidene)malononitrile
Reactant of Route 3
(3-Nitrobenzylidene)malononitrile
Reactant of Route 4
Reactant of Route 4
(3-Nitrobenzylidene)malononitrile
Reactant of Route 5
Reactant of Route 5
(3-Nitrobenzylidene)malononitrile
Reactant of Route 6
Reactant of Route 6
(3-Nitrobenzylidene)malononitrile
Customer
Q & A

Q1: What is a simple and efficient method to synthesize (3-nitrobenzylidene)malononitrile?

A1: this compound can be synthesized using a microwave-assisted Knoevenagel condensation reaction. This method involves reacting 3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate (NH4OAc) as a catalyst. [] This reaction proceeds under solvent-free conditions using microwave irradiation, resulting in a faster reaction rate, milder conditions, and higher yields compared to traditional methods. [] This approach aligns with green chemistry principles by minimizing waste and the use of volatile organic compounds. [] You can find more details about this synthesis in the paper titled "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" by clicking .

Q2: Has this compound demonstrated any biological activity?

A2: While this compound itself wasn't tested for antimicrobial activity in the cited research, a series of closely related arylidene-malononitriles, synthesized through the same microwave-assisted Knoevenagel condensation method, were evaluated for their antibacterial and antifungal properties. [] This suggests that this compound, with its similar structure, could also be a candidate for further investigation in terms of potential biological activities. The paper "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" provides more details on the antimicrobial screening of these compounds and can be accessed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.